Ethanol-d5

Übersicht

Beschreibung

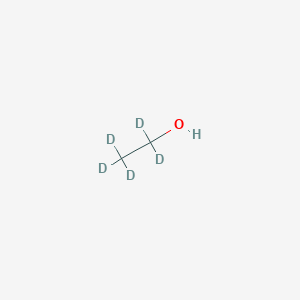

Ethanol-d5, also known as deuterated ethyl alcohol, is a form of ethanol where the hydrogen atoms are replaced by deuterium, an isotope of hydrogen . It is used in various scientific research and industrial applications .

Synthesis Analysis

Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as a better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country .

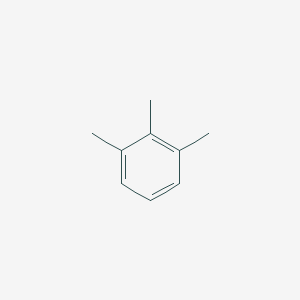

Molecular Structure Analysis

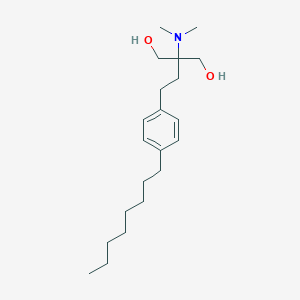

The molecular formula of Ethanol-d5 is C2HD5O . It is a structural composition consisting of a pair of carbon atoms with an alkyl group coupled with an -OH functional group .

Chemical Reactions Analysis

Ethanol-d5, like ethanol, can undergo various chemical reactions. For instance, it can undergo dehydrogenation, a process that plays an important role in the reaction sequence from methanol to iso-butanol .

Wissenschaftliche Forschungsanwendungen

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ethanol-d5 is commonly used as a solvent in NMR spectroscopy. Its deuterated nature means it has a minimal NMR signal, which reduces background noise and enhances the clarity of the spectra of the sample being studied. This is particularly useful for observing the chemical environment of protons or other nuclei in complex molecules .

Mass Spectrometry

In mass spectrometry, Ethanol-d5 can be used as an internal standard to calibrate the instrument and to correct for variations in sample introduction and ionization efficiency. This ensures accurate and reproducible results when quantifying compounds in complex mixtures .

Stable Isotope Studies

Ethanol-d5 is used in stable isotope studies to investigate metabolic pathways. For example, it can be used to study the first-pass metabolism of ethanol by the gastric mucosa and liver, helping to define gender- and ethnic-dependent differences in metabolism .

Pharmacokinetic Research

Researchers use Ethanol-d5 to study the pharmacokinetics of ethanol. By administering Ethanol-d5 and regular ethanol simultaneously, scientists can track the absorption, distribution, metabolism, and excretion of ethanol in the body without interference from the compound’s natural abundance .

Hydrogel Formulation Analysis

During the COVID-19 pandemic, the accurate determination of ethanol content in hydrogel formulations became crucial. Ethanol-d5 played a significant role in developing non-destructive and operational methodologies for this purpose, such as Fourier Transform Infrared Spectroscopy (FTIR), Raman spectroscopy, and Densitometry .

Wirkmechanismus

Target of Action

Ethanol-d5, a deuterated form of ethanol, is expected to have similar targets as ethanol. Ethanol primarily targets several neurotransmitter systems in the brain, including GABA (gamma-aminobutyric acid), glutamate, dopamine, and serotonin systems . These neurotransmitters play crucial roles in various brain functions, including mood regulation, motor control, and cognitive processes .

Mode of Action

Ethanol-d5, like ethanol, interacts with its targets in several ways. It alters the membranes of neurons, their ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . These interactions lead to changes in neuronal activity, which can result in behavioral changes such as sedation, euphoria, and impaired motor control .

Biochemical Pathways

The metabolism of ethanol-d5 involves complex biochemical pathways. The most significant pathway is initiated by alcohol dehydrogenase (ADH) , which converts ethanol to acetaldehyde . Acetaldehyde is then further metabolized to acetic acid by aldehyde dehydrogenase (ALDH) . This process also leads to an excess of NADH/lactate, which has important biochemical implications such as enhanced lipogenesis and decreased gluconeogenesis .

Pharmacokinetics

The pharmacokinetics of ethanol-d5 is likely to be similar to that of ethanol. Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Chronic ethanol use can cause transient changes in many physiological responses, resulting in both pharmacokinetic and pharmacodynamic interactions .

Result of Action

The molecular and cellular effects of ethanol-d5 action are expected to be similar to those of ethanol. Ethanol’s effects on the brain lead to changes in behavior, including escalated use, tolerance, compulsive seeking, and dependence . At the molecular level, ethanol affects the structure and function of proteins, leading to protein denaturation and the accumulation of abnormal proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethanol-d5. Factors such as the individual’s genetic makeup, age, sex, and health status can affect how the body metabolizes and responds to ethanol . Additionally, external factors such as diet, concurrent drug use, and the presence of other chemicals can also influence the effects of ethanol .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,1,2,2,2-pentadeuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480249 | |

| Record name | Ethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Molasses | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Ethanol-d5 | |

CAS RN |

68476-78-8, 1859-08-1 | |

| Record name | Molasses | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molasses | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molasses | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1859-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Ethanol-d5 in the context of the provided research articles?

A1: Ethanol-d5, a deuterated form of ethanol, serves as a valuable tool for studying reaction mechanisms and molecular interactions in the provided research articles. [, ] Its use allows researchers to track isotopic differences and gain insights into reaction pathways.

Q2: How does the deuteration of ethanol (Ethanol-d5) impact its reaction rate with hydrogen atoms compared to regular ethanol?

A2: [] Research indicates that the reaction of hydrogen atoms with Ethanol-d5 is slower compared to regular ethanol in aqueous solutions. At 25°C, the rate constant for Ethanol-d5 is (2.77 ± 0.26) × 106 dm3 mol-1 s-1, while for ethanol it is (2.04 ± 0.06) × 107 dm3 mol-1 s-1. This difference suggests a kinetic isotope effect, where the presence of deuterium alters the reaction rate. This information is crucial for understanding reaction mechanisms involving hydrogen transfer. You can find more details in the study titled "Rate of Hydrogen Atom Reaction with Ethanol, Ethanol-d5, 2-Propanol, and 2-Propanol-d7 in Aqueous Solution†". []

Q3: How is Ethanol-d5 used in neutron reflectivity studies to understand polymer behavior in mixed solvents?

A3: [] Ethanol-d5 plays a crucial role in neutron reflectivity (NR) experiments designed to investigate the behavior of polymers, specifically Poly[2-(methacryloyloxy)ethyl phosphorylcholine] (PMPC), in mixed solvents. By using Ethanol-d5 along with other deuterated and non-deuterated solvents, researchers can manipulate the contrast in neutron scattering, allowing them to precisely determine the solvent composition within the collapsed PMPC brush. This technique helps elucidate the molecular mechanisms underlying the cononsolvency phenomenon observed in these polymer systems. For a deeper understanding, refer to the paper titled "Cononsolvency of Poly[2-(methacryloyloxy)ethyl phosphorylcholine] in Ethanol-Water Mixtures: A Neutron Reflectivity Study." []

A4: [] Investigating the interaction between hydrogen atoms and Ethanol-d5 in an aqueous solution provides valuable information for various scientific fields. Firstly, it contributes to the fundamental understanding of reaction kinetics and isotope effects in chemical reactions. Secondly, this knowledge is relevant to fields like radiation chemistry, where the interaction of reactive species with solvents like ethanol is crucial. Additionally, this research can provide insights into biological systems, as similar reactions can occur in living organisms exposed to radiation or other reactive species.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)